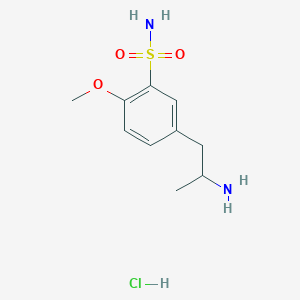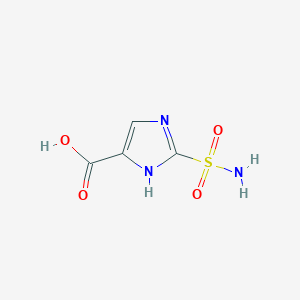
5-ヒドロキシピリミジン
概要
説明
5-Hydroxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 5-Hydroxypyrimidine specifically has a hydroxyl group attached to the fifth carbon atom of the pyrimidine ring
科学的研究の応用
5-Hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its role in nucleic acid analogs and potential genetic applications.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
Target of Action
5-Hydroxypyrimidine, also known as pyrimidin-5-ol, has been found to interact with several targets. It has been shown to have a high affinity for adenosine deaminase , a key enzyme in the purine metabolism pathway . This compound also exhibits inhibitory effects on tyrosinases , enzymes that catalyze the oxidation of phenolic compounds . Furthermore, it has been associated with the inhibition of immune-activated nitric oxide production .
Mode of Action
The interaction of 5-Hydroxypyrimidine with its targets leads to significant changes in their function. For instance, when it binds to adenosine deaminase, it can potentially disrupt the enzyme’s activity, affecting the metabolism of adenosine and other purines . Similarly, its inhibitory effect on tyrosinases can prevent the oxidation of phenolic compounds, which plays a crucial role in melanin synthesis .
Biochemical Pathways
5-Hydroxypyrimidine affects several biochemical pathways. Its interaction with adenosine deaminase can influence the purine metabolism pathway . By inhibiting tyrosinases, it can affect the melanin synthesis pathway . Moreover, it has been found to be involved in the biosynthesis of thiamine phosphates , particularly the cofactor thiamine diphosphate .
Pharmacokinetics
It also has a high probability for CYP-mediated metabolism , which is a major pathway for drug metabolism .
Result of Action
The molecular and cellular effects of 5-Hydroxypyrimidine’s action are primarily related to its inhibitory effects on its targets. By inhibiting adenosine deaminase, it can potentially affect the levels of adenosine and other purines in the body . Its inhibitory effect on tyrosinases can lead to a decrease in melanin production . Furthermore, its role in the biosynthesis of thiamine phosphates can influence various biochemical reactions that require this cofactor .
Action Environment
The action, efficacy, and stability of 5-Hydroxypyrimidine can be influenced by various environmental factors. For instance, the availability of hydroxypyrimidines in soils depends very much on moisture, acidity, and organic matter content . Moreover, the effectiveness of 5-Hydroxypyrimidine as a tyrosinase inhibitor can be influenced by the specific environment of the enzyme, such as the presence of other substrates or inhibitors .
生化学分析
Biochemical Properties
5-Hydroxypyrimidine interacts with various enzymes, proteins, and other biomolecules. The basic pKa values for 5-hydroxypyrimidine are 1.8, indicating its potential to participate in biochemical reactions
Cellular Effects
In a study on tumor growth in mice, derivatives of 5-Hydroxypyrimidine showed significant effects on cellular processes . Specifically, 5-Hydroxypyrimidine derivatives inhibited tumor growth and extended the lifespan of mice with epidermoid lung carcinoma
Molecular Mechanism
The molecular mechanism of 5-Hydroxypyrimidine is not well-documented. Given its structural similarity to pyrimidine, it may interact with biomolecules in a similar manner. Pyrimidine derivatives have been shown to interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In a study on mice with lung carcinoma, 5-Hydroxypyrimidine derivatives showed significant inhibitory effects on tumor growth over time . This suggests that 5-Hydroxypyrimidine may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 5-Hydroxypyrimidine derivatives varied with dosage . For example, a derivative of 5-Hydroxypyrimidine, when administered at a dose of 10 mg/kg, significantly inhibited tumor growth in mice
Metabolic Pathways
The specific metabolic pathways involving 5-Hydroxypyrimidine are not well-documented. As a derivative of pyrimidine, it may be involved in similar metabolic pathways. Pyrimidine is a key component in the synthesis of nucleic acids, which are crucial for cellular function .
Subcellular Localization
Given its potential role in nucleic acid synthesis, it may be localized in the nucleus where this process occurs
準備方法
Synthetic Routes and Reaction Conditions: 5-Hydroxypyrimidine can be synthesized through several methods. One common approach involves the condensation of malonic acid derivatives with guanidine in the presence of sodium ethoxide. Another method includes the oxidation of pyrimidine derivatives using oxidizing agents such as potassium permanganate .
Industrial Production Methods: Industrial production of 5-Hydroxypyrimidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled environments to facilitate the desired chemical transformations .
化学反応の分析
Types of Reactions: 5-Hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming pyrimidine.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Pyrimidine-2-carboxylic acid.
Reduction Products: Pyrimidine.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
類似化合物との比較
- 2-Hydroxypyrimidine
- 4-Hydroxypyrimidine
- 5-Methylpyrimidine
Comparison: 5-Hydroxypyrimidine is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to other hydroxypyrimidines, it exhibits distinct properties in terms of acidity, basicity, and potential therapeutic applications .
特性
IUPAC Name |
pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXJLQINBYSQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902471 | |
| Record name | Pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51953-13-0, 26456-59-7 | |
| Record name | Pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(7-Methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B18702.png)








